molecular formula C54H92N12O12 B14168805 Permetin A CAS No. 71888-70-5

Permetin A

Cat. No.: B14168805
CAS No.: 71888-70-5
M. Wt: 1101.4 g/mol
InChI Key: NPQJTPHMCZYCNP-UHFFFAOYSA-N
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Description

Permetin A is a cyclic acyl peptide antibiotic produced by the bacterium Bacillus circulans. It belongs to the polypeptin family of antibiotics and has been identified for its broad-spectrum antimicrobial activity. The structure of this compound is characterized by a cyclic peptide backbone, which contributes to its stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Permetin A is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Bacillus circulans. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is secreted into the culture medium. The compound is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Permetin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antimicrobial activity .

Scientific Research Applications

Permetin A has a wide range of scientific research applications, including:

Mechanism of Action

Permetin A exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It binds to the bacterial cell membrane and forms pores, leading to leakage of cellular contents and cell death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid composition and cyclic structure, which contribute to its stability and broad-spectrum antimicrobial activity.

Properties

CAS No.

71888-70-5

Molecular Formula

C54H92N12O12

Molecular Weight

1101.4 g/mol

IUPAC Name

12,21,27-tris(2-aminoethyl)-18-benzyl-24,31-di(butan-2-yl)-3-(hydroxymethyl)-6,15-bis(2-methylpropyl)-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontane-2,5,8,11,14,17,20,23,26,29-decone

InChI

InChI=1S/C54H92N12O12/c1-11-32(9)42-27-43(68)58-35(18-21-55)47(70)66-45(33(10)12-2)53(76)60-36(19-22-56)46(69)62-40(26-34-16-14-13-15-17-34)51(74)61-38(24-29(3)4)49(72)59-37(20-23-57)48(71)65-44(31(7)8)52(75)63-39(25-30(5)6)50(73)64-41(28-67)54(77)78-42/h13-17,29-33,35-42,44-45,67H,11-12,18-28,55-57H2,1-10H3,(H,58,68)(H,59,72)(H,60,76)(H,61,74)(H,62,69)(H,63,75)(H,64,73)(H,65,71)(H,66,70)

InChI Key

NPQJTPHMCZYCNP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)CC(C)C)C(C)C)CCN)CC(C)C)CC2=CC=CC=C2)CCN)C(C)CC)CCN

melting_point

210 - 220 °C

physical_description

Solid

Origin of Product

United States

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